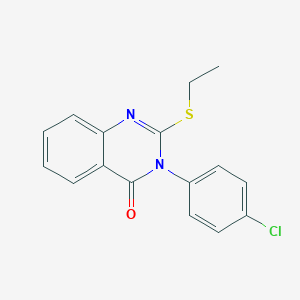
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone, also known as CEP, is a synthetic compound that belongs to the quinazolinone family. It has been widely used in scientific research due to its unique chemical structure and potential therapeutic properties.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of kinases such as EGFR and VEGFR, which are involved in cancer cell proliferation and angiogenesis. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also inhibits the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells, leading to apoptosis. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also decreases the levels of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can exhibit non-specific binding to proteins, which can interfere with some experiments.
未来方向
There are several future directions for the study of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone. One area of interest is the development of analogs with improved potency and selectivity. Another area of interest is the investigation of the role of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone in other diseases such as cardiovascular disease and diabetes. Furthermore, the development of novel drug delivery systems for 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone could improve its efficacy and reduce its toxicity. Finally, the identification of biomarkers that predict the response to 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone could improve patient selection and treatment outcomes.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic properties in various diseases. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone, which could lead to the development of novel therapies for various diseases.
合成方法
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethylthiourea followed by cyclization with phosphorous oxychloride. The final product is obtained by reacting the intermediate with sodium hydroxide. The yield of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent concentration.
科学研究应用
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein, respectively.
属性
分子式 |
C16H13ClN2OS |
|---|---|
分子量 |
316.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-ethylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-21-16-18-14-6-4-3-5-13(14)15(20)19(16)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3 |
InChI 键 |
JJBYELQFFNALRS-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
规范 SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B288829.png)
![3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)




![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)
![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)
